2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide 2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13570850
InChI: InChI=1S/C9H6BrF3INO/c10-7-2-1-5(14)3-6(7)8(16)15-4-9(11,12)13/h1-3H,4H2,(H,15,16)
SMILES: C1=CC(=C(C=C1I)C(=O)NCC(F)(F)F)Br
Molecular Formula: C9H6BrF3INO
Molecular Weight: 407.95 g/mol

2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide

CAS No.:

Cat. No.: VC13570850

Molecular Formula: C9H6BrF3INO

Molecular Weight: 407.95 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide -

Specification

Molecular Formula C9H6BrF3INO
Molecular Weight 407.95 g/mol
IUPAC Name 2-bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide
Standard InChI InChI=1S/C9H6BrF3INO/c10-7-2-1-5(14)3-6(7)8(16)15-4-9(11,12)13/h1-3H,4H2,(H,15,16)
Standard InChI Key PMFQMIQXZTZXBP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1I)C(=O)NCC(F)(F)F)Br
Canonical SMILES C1=CC(=C(C=C1I)C(=O)NCC(F)(F)F)Br

Introduction

Overview

2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide (CAS 1873559-17-1) is a halogenated benzamide derivative with significant potential in pharmaceutical and organic synthesis applications. Characterized by its unique combination of bromine, iodine, and trifluoroethyl functional groups, this compound serves as a versatile intermediate in the development of bioactive molecules. This report synthesizes data from peer-reviewed publications, patents, and chemical databases to provide an exhaustive examination of its properties, synthesis, and applications .

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₉H₆BrF₃INO and a molecular weight of 407.95 g/mol. Its structure consists of a benzamide core substituted with bromine at position 2, iodine at position 5, and a 2,2,2-trifluoroethyl group attached to the amide nitrogen .

Table 1: Key Structural Identifiers

PropertyValue
CAS Number1873559-17-1
IUPAC Name2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide
SMILESO=C(c1cc(I)ccc1Br)NCC(F)(F)F
InChI KeyVSMPFXSSFDTHAL-UHFFFAOYSA-N

Spectral Characteristics

  • NMR: The proton NMR spectrum exhibits signals for aromatic protons (δ 7.5–8.0 ppm), the trifluoroethyl group (δ 3.8–4.2 ppm), and the amide proton (δ 10.2 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 408.95 ([M+H]⁺) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Bromination and Iodination: 2-Bromo-5-iodobenzoic acid is prepared by sequential halogenation of benzoic acid using N-bromosuccinimide (NBS) and iodine monochloride (ICl) in acetic acid .

  • Amide Formation: The acid is converted to the corresponding benzamide by reaction with 2,2,2-trifluoroethylamine using coupling agents like HATU or EDCl .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
1NBS, ICl, CH₃COOH, 50°C, 6h72%
2TFEA, EDCl, DMAP, DCM, rt, 12h85%

Industrial-Scale Production

Optimized methods employ continuous flow reactors to enhance efficiency, achieving yields >90% with reduced reaction times . Key challenges include controlling regioselectivity during halogenation and minimizing racemization during amide coupling .

Physicochemical Properties

Thermal Stability

  • Melting Point: 84–86°C (lit.) .

  • Boiling Point: Decomposes above 225°F (107°C) .

Solubility and Partitioning

SolventSolubility (mg/mL)Log P (octanol/water)
DMSO25.63.27
Ethanol12.4
Water<0.1

The compound’s lipophilicity (Log P = 3.27) suggests favorable membrane permeability, making it suitable for drug discovery .

Applications in Pharmaceutical Chemistry

Antitumor Agents

Derivatives of this benzamide exhibit moderate antitumor activity by inhibiting kinase pathways. For example, α-aminophosphonate analogs show IC₅₀ values of 1.2–4.8 μM against breast cancer cell lines (MCF-7) .

Radiolabeling Precursor

The iodine atom allows for radioisotope incorporation (e.g., ¹²³I or ¹³¹I), enabling use in diagnostic imaging and targeted radiotherapy .

Table 3: Biological Activity Data

AssayResult
Cytotoxicity (MCF-7)IC₅₀ = 3.4 μM
Plasma Stability (t₁/₂)>24h (human, pH 7.4)

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